tert-Butyl N-[(3R)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate
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Overview
Description
“tert-Butyl N-[(3R)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate” is a chemical compound with the CAS Number: 1365937-68-3 . It has a molecular weight of 278.350 .
Molecular Structure Analysis
The molecular formula of this compound is C14H22N4O2 . It consists of a pyrimidine ring attached to a pyrrolidine ring via a carbamate linkage, which is further substituted with a tert-butyl group .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3 and a boiling point of 452.1±45.0 °C at 760 mmHg . The melting point is not available .Scientific Research Applications
Application in Histamine H4 Receptor Ligands
A study by Altenbach et al. (2008) involved the synthesis of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R), starting from a pyrimidine hit identified in a high-throughput screening (HTS) campaign. One of the compounds, 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, exhibited significant in vitro potency and was active as an anti-inflammatory agent in animal models. This compound was further optimized by modifying the pyrimidine core, highlighting the potential of H4R antagonists in pain management (Altenbach et al., 2008).
Role in Synthesis of Protected β-d-2-deoxyribosylamine
Ober et al. (2004) described the synthesis of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. The compound's crystal structure affirmed the relative substitution of the cyclopentane ring, crucial for the synthesis of β-2-deoxyribosylamine analogues (Ober et al., 2004).
Use in Synthesis of N-substituted Pyrrolidin-3-ylmethanamine
Geng Min (2010) reported an efficient process for synthesizing tert-butyl(1-benzylpyrrolidin-3-yl)methylcarbamate and tert-butyl pyrrolidin-3-ylmethylcarbamate from itaconic acid ester. These compounds are vital drug intermediates, and the process was noted for its simplicity, cost-efficiency, and environmental friendliness (Geng Min, 2010).
Photoredox-Catalyzed Amination Applications
Wang et al. (2022) introduced a photoredox-catalyzed amination method using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, demonstrating a new pathway for synthesizing a range of 3-aminochromones. This method offers a versatile approach for creating diverse amino pyrimidines, enhancing the applications of photocatalyzed protocols (Wang et al., 2022).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[(3R)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-10-7-12(16-9-15-10)18-6-5-11(8-18)17-13(19)20-14(2,3)4/h7,9,11H,5-6,8H2,1-4H3,(H,17,19)/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGSZUCPQDMCKC-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCC(C2)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC=N1)N2CC[C@H](C2)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl N-[(3R)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate |
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